molecular formula C10H13N3O2 B11729511 N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11729511
M. Wt: 207.23 g/mol
InChI Key: AUUGDVNUQZEFKY-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the condensation of a furan derivative with a pyrazole derivative. One common method involves the reaction of 2-furancarboxaldehyde with 3-methoxy-1-methyl-1H-pyrazol-4-amine under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction can yield dihydrofuran derivatives .

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which can confer distinct biological activities and chemical reactivity. The combination of these two heterocyclic systems in a single molecule can enhance its potential as a versatile building block for the synthesis of new compounds with diverse applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H13N3O2/c1-13-7-9(10(12-13)14-2)11-6-8-4-3-5-15-8/h3-5,7,11H,6H2,1-2H3

InChI Key

AUUGDVNUQZEFKY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=CO2

Origin of Product

United States

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